molecular formula C12H17F2NO B1312624 (S)-2-(tert-Butylamino)-1-(2,4-difluorophenyl)ethanol CAS No. 782482-50-2

(S)-2-(tert-Butylamino)-1-(2,4-difluorophenyl)ethanol

Cat. No.: B1312624
CAS No.: 782482-50-2
M. Wt: 229.27 g/mol
InChI Key: HWKDKMWNIGHDAE-LLVKDONJSA-N
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Description

(S)-2-(tert-Butylamino)-1-(2,4-difluorophenyl)ethanol is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. The compound features a tert-butylamino group and a difluorophenyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(tert-Butylamino)-1-(2,4-difluorophenyl)ethanol typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate difluorophenyl precursor and tert-butylamine.

    Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired stereochemistry.

    Catalysts and Reagents: Common catalysts and reagents include chiral catalysts to induce the (S)-configuration and reducing agents to facilitate the formation of the ethanol group.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

Chemical Reactions Analysis

Types of Reactions

(S)-2-(tert-Butylamino)-1-(2,4-difluorophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the ethanol group to produce different alcohol derivatives.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Nucleophiles: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include various alcohols, ketones, aldehydes, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-2-(tert-Butylamino)-1-(2,4-difluorophenyl)ethanol has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies investigating the effects of chiral compounds on biological systems.

    Industrial Applications: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-(tert-Butylamino)-1-(2,4-difluorophenyl)ethanol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, depending on its specific application.

    Pathways Involved: It can modulate various biochemical pathways, including those involved in neurotransmission and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(tert-Butylamino)-1-(2,4-difluorophenyl)ethanol: The enantiomer of the compound, which may have different biological activities and properties.

    2-(tert-Butylamino)-1-(2,4-difluorophenyl)propanol: A structurally similar compound with a different carbon chain length.

    2-(tert-Butylamino)-1-(2,4-difluorophenyl)ethanone: A ketone derivative with distinct chemical properties.

Uniqueness

(S)-2-(tert-Butylamino)-1-(2,4-difluorophenyl)ethanol is unique due to its specific stereochemistry and the presence of both tert-butylamino and difluorophenyl groups, which confer distinct reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

(1S)-2-(tert-butylamino)-1-(2,4-difluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F2NO/c1-12(2,3)15-7-11(16)9-5-4-8(13)6-10(9)14/h4-6,11,15-16H,7H2,1-3H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWKDKMWNIGHDAE-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=C(C=C(C=C1)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC[C@H](C1=C(C=C(C=C1)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00460529
Record name (S)-2-(tert-Butylamino)-1-(2,4-difluorophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00460529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

782482-50-2
Record name (S)-2-(tert-Butylamino)-1-(2,4-difluorophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00460529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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